

Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)azetidine

Cat. No.: B121925

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **3-(4-Bromophenyl)azetidine**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a centralized resource for the characterization and preparation of this azetidine derivative.

Spectroscopic Data Summary

The structural confirmation of **3-(4-Bromophenyl)azetidine** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.45	d, J=8.4 Hz	2H	Ar-H
7.15	d, J=8.4 Hz	2H	Ar-H
4.0 - 3.9	m	1H	CH
3.8 - 3.7	m	2H	CH ₂
3.4 - 3.3	m	2H	CH ₂
2.5 (br s)	1H	NH	

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
141.2	Ar-C
131.5	Ar-CH
128.5	Ar-CH
120.8	Ar-C-Br
55.0	CH ₂
35.0	CH

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
3350 - 3250 (broad)	N-H stretch
3020	Aromatic C-H stretch
2920, 2850	Aliphatic C-H stretch
1590	C=C aromatic ring stretch
1070	C-N stretch
1010	C-Br stretch

Mass Spectrometry (MS) Data

m/z	Interpretation
212/214	[M+H] ⁺ isotopic pattern for Bromine

Experimental Protocols

Detailed methodologies for the synthesis of **3-(4-Bromophenyl)azetidine** and the acquisition of the corresponding spectroscopic data are provided below.

Synthesis of 3-(4-Bromophenyl)azetidine

A plausible synthetic route to **3-(4-Bromophenyl)azetidine** involves a multi-step process, often starting from 1-bromo-4-(1,3-dioxolan-2-yl)benzene. A generalized protocol is as follows:

- Grignard Reaction: The starting aryl bromide is converted to the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF).
- Reaction with Epichlorohydrin: The Grignard reagent is then reacted with epichlorohydrin to form 1-chloro-3-(4-bromophenyl)propan-2-ol.
- Cyclization: The resulting amino alcohol is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization to form the N-protected azetidine.

- Deprotection: If a protecting group is used on the nitrogen, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final product, **3-(4-Bromophenyl)azetidine**.

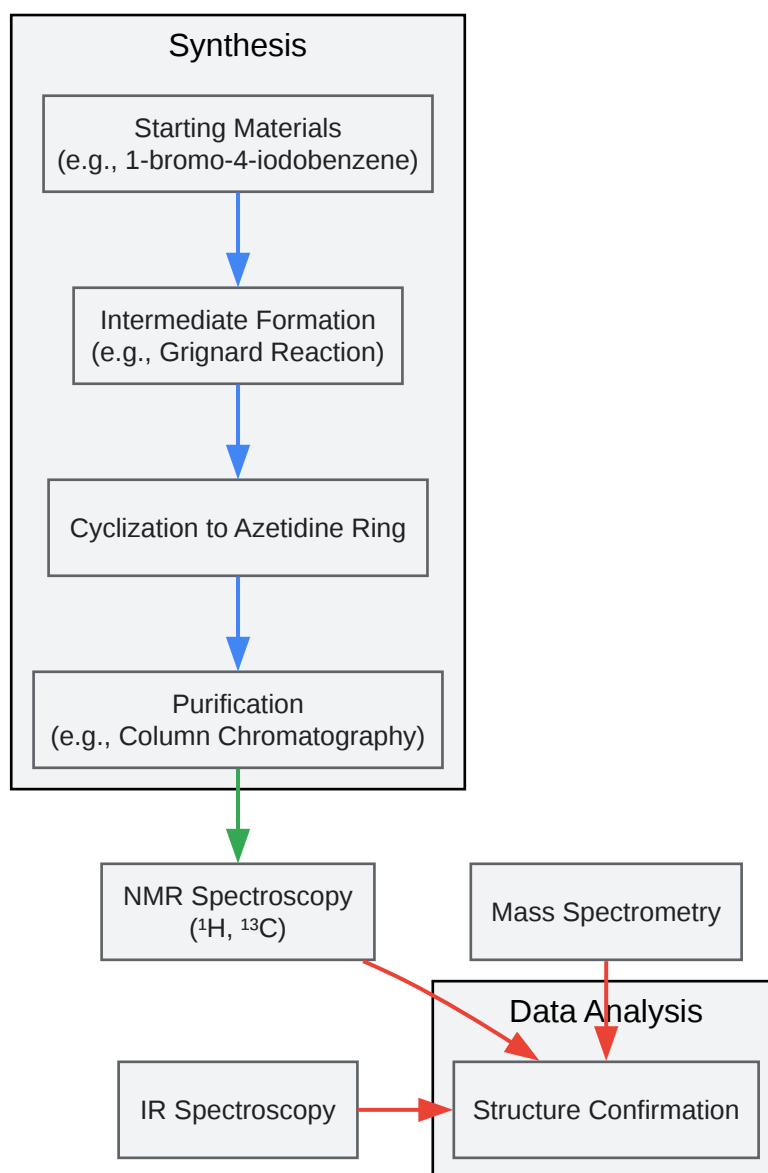
Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Analysis Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Visualized Workflow

The general workflow for the synthesis and characterization of **3-(4-Bromophenyl)azetidine** is depicted in the following diagram.



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Caption: General workflow for the synthesis and spectroscopic characterization of **3-(4-Bromophenyl)azetidine**.

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